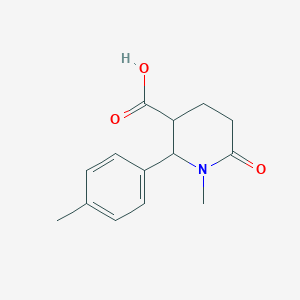

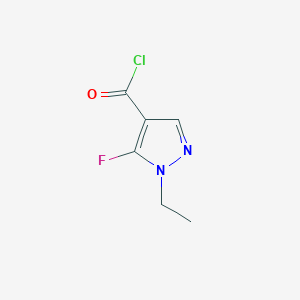

7-methoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an anhydride with a hydrazide . For instance, phthalic anhydride can react with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide to yield a phthaloyl-protected alanine . This compound can then be coupled with a suitable ester to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, an isoindoline ring, and a carboxamide group. The benzofuran ring is a common structural motif in many biologically active compounds .科学的研究の応用

Neuroprotective and Antioxidant Effects

A study conducted on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed significant neuroprotective and antioxidant activities. These compounds were synthesized and evaluated using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among the derivatives, certain compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. Additionally, one compound demonstrated notable anti-excitotoxic effects and moderate to appreciable degrees of ROS scavenging and antioxidant activities. This suggests the potential of these derivatives in neuroprotective applications, highlighting the importance of specific substitutions on the benzofuran moiety for enhanced activity (Jungsook Cho et al., 2015).

Antimicrobial Activity

Research into 2-aryl benzofuran derivatives from seeds of Styrax macranthus included compounds with structures related to 7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide. These compounds were identified for their potential antimicrobial activities, illustrating the diverse biological applications of benzofuran derivatives and the significance of exploring natural sources for novel bioactive compounds with potential therapeutic applications (Yinggang Luo et al., 2007).

Anticholinesterase and Alzheimer's Disease

Another study explored novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine molecular skeletons. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potent inhibitory activities. Specific compounds demonstrated remarkable selectivity towards these enzymes, indicating their potential use in treating diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Weiming Luo et al., 2005).

Antiviral Activity

The design and synthesis of novel, potent, selective, and orally bioavailable adenosine A2A receptor antagonists demonstrated significant biological evaluation, including antiviral activities. This research underscores the versatility of benzofuran derivatives in developing therapeutic agents targeting various biological receptors and pathways, offering potential new treatments for diseases such as Parkinson's (Sujay Basu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. As a synthetic cannabinoid, it may have similar risks to other compounds in this class.

将来の方向性

Benzofuran derivatives, such as this compound, are gaining attention in the scientific community for their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing new derivatives with improved properties .

特性

IUPAC Name |

7-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-21-18(23)12-7-6-11(9-13(12)19(21)24)20-17(22)15-8-10-4-3-5-14(25-2)16(10)26-15/h3-9H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRZMMKWZRNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2668517.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2668520.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2668527.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2668533.png)